2-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the annulation of a thiazole ring onto a benzimidazole moiety using 2-mercaptobenzimidazoles as starting materials. Various synthetic strategies have been explored, including cyclization reactions and modifications of the thiazolo[3,2-a]benzimidazole scaffold .
8.
Scientific Research Applications
Insecticidal Assessment : A study by Fadda et al. (2017) in "RSC Advances" involved the synthesis of various heterocycles, including those similar to the specified compound, to examine their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research highlights the potential use of such compounds in agricultural pest control (Fadda et al., 2017).
Antimicrobial Activities : Wardkhan et al. (2008) in the "Journal of The Chinese Chemical Society" explored the synthesis of thiazoles and their derivatives, focusing on their antimicrobial activities against bacterial and fungal isolates. This implies potential applications in the development of new antimicrobial agents (Wardkhan et al., 2008).
Synthesis of Novel Herbicide and Safener : A study by Latli and Casida (1995) in the "Journal of Labelled Compounds and Radiopharmaceuticals" discussed the synthesis of herbicides and safeners, indicating the use of similar compounds in agricultural chemistry (Latli & Casida, 1995).
Antitumor Activity : Research by Albratty et al. (2017) in "Acta Pharmaceutica" focused on the synthesis of various heterocyclic compounds, including thiophene and triazole derivatives, and evaluated their antitumor activity. This suggests the potential application in cancer research (Albratty et al., 2017).
Antimicrobial Studies on Triazole Derivatives : Altıntop et al. (2011) in "Synthetic Communications" synthesized new triazole derivatives and tested their antimicrobial activities against various pathogens, indicating potential pharmaceutical applications (Altıntop et al., 2011).
Radiosynthesis of Herbicides : The research by Latli and Casida (1995) mentioned earlier also highlights the application in the synthesis of herbicides, which are essential in agriculture (Latli & Casida, 1995).
Optoelectronic Properties : Camurlu and Guven (2015) in the "Journal of Applied Polymer Science" investigated the optoelectronic properties of thiazole-based polythiophenes, indicating potential use in electronics and materials science (Camurlu & Guven, 2015).
Future Directions
Mechanism of Action
Target of Action
The compound contains a thiophene ring, which is a common structure in many bioactive molecules . Thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .
Mode of Action
Without specific studies on this compound, it’s difficult to say exactly how it interacts with its targets. Many thiophene derivatives work by binding to specific receptors or enzymes, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Again, without specific information, it’s hard to say exactly which biochemical pathways this compound affects. Given the wide range of activities reported for thiophene derivatives, it’s likely that it could affect multiple pathways .
Properties
IUPAC Name |
2-ethoxy-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c1-2-20-8-12(19)15-6-5-10-9-22-14-16-13(17-18(10)14)11-4-3-7-21-11/h3-4,7,9H,2,5-6,8H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRGKGBOXMCHPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCC1=CSC2=NC(=NN12)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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